N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains both thiadiazole and carboxamide functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of hydrazonoyl chloride derivatives with thiadiazole precursors. One common method involves the use of hydrazonoyl chloride and triethylamine in a solvent such as acetonitrile . The reaction conditions are usually mild, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost and efficiency.
Chemical Reactions Analysis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to bind to and inhibit specific enzymes is a key aspect of its mechanism of action.
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can be compared with other thiadiazole derivatives, such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has similar structural features but different biological activities.
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine: This compound is synthesized from nitrile imines and has distinct pharmacological properties.
2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: This compound is used as a precursor for the synthesis of various heterocycles and has different applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H7N5OS2 |
---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C7H7N5OS2/c1-2-5-10-11-7(15-5)8-6(13)4-3-14-12-9-4/h3H,2H2,1H3,(H,8,11,13) |
InChI Key |
JGGICSOYXAQEBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.